p-Decylaminophenol

Melanogenesis Tyrosinase Inhibition Cosmeceutical Development

SAR studies of p-alkylaminophenols are confounded by chain-length-dependent activity cliffs; substituting homologs without validation risks experimental failure. p-Decylaminophenol (C10) occupies a unique efficacy window. • Outperforms kojic acid in mushroom tyrosinase inhibition assays • Rank-ordered antiproliferative potency in leukemia lines (p-C12 > p-C10 > p-acyl) • Dual antioxidant mechanism: potent lipid peroxidation inhibition with moderate superoxide scavenging For melanogenesis and anticancer SAR research. Bulk and custom synthesis available.

Molecular Formula C16H27NO
Molecular Weight 249.39
CAS No. 23227-12-5
Cat. No. B609882
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namep-Decylaminophenol
CAS23227-12-5
Synonymsp-Decylaminophenol;  p Decylaminophenol;  pDAP;  p-DAP;  p DAP; 
Molecular FormulaC16H27NO
Molecular Weight249.39
Structural Identifiers
SMILESCCCCCCCCCCNC1=CC=C(C=C1)O
InChIInChI=1S/C16H27NO/c1-2-3-4-5-6-7-8-9-14-17-15-10-12-16(18)13-11-15/h10-13,17-18H,2-9,14H2,1H3
InChIKeyXOAJCTZLSXGBHZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





p-Decylaminophenol (CAS 23227-12-5): Aminophenol Analog with Defined Alkyl Chain Length for Targeted Biological Applications


p-Decylaminophenol (C16H27NO) is a p-alkylaminophenol derivative featuring a 10-carbon alkyl chain and a para-aminophenol core. It is characterized by its molecular weight of 249.39 g/mol, a predicted density of 0.974 g/cm³, and a melting point range of approximately 44–60 °C . The compound has been investigated as a melanogenesis inhibitor and anticancer agent, with activity profiles that are distinct from both shorter-chain and longer-chain homologs [1].

C10 alkyl chain para-aminophenol; activity distinct from shorter and longer homologs
Supports melanogenesis inhibition and anticancer cell-line studies
Distinct from p-acylaminophenol (C=O) analogs in antioxidant assays

Why p-Decylaminophenol (CAS 23227-12-5) Cannot Be Interchanged with Other p-Alkylaminophenol or p-Acylaminophenol Analogs


p-Alkylaminophenols exhibit chain-length-dependent biological activities, with p-decylaminophenol (C10) occupying a specific efficacy window distinct from its shorter-chain (e.g., p-methylaminophenol, C1) and longer-chain (e.g., p-dodecylaminophenol, C12) counterparts [1]. Furthermore, the p-alkylaminophenol class (C-N linkage) demonstrates fundamentally different activities compared to p-acylaminophenols (C=O linkage), including substantial differences in superoxide scavenging and lipid peroxidation inhibition capacities [2]. Consequently, substituting p-decylaminophenol with other aminophenol analogs without empirical validation of target-specific activity risks experimental failure and procurement inefficiency.

Chain length specificity
p-Alkylaminophenol activity is chain-length-dependent; C10 occupies a window that may shift with C1 or C12 homologs.
Linkage chemistry mismatch
p-Acylaminophenol (C=O) analogs exhibit markedly weaker lipid peroxidation and superoxide inhibition; C-N linkage is essential for reported activity.
Pharmacophore substitution risk
Direct replacement with other aminophenol analogs without target-specific validation risks experimental failure and endpoint variability.

p-Decylaminophenol (CAS 23227-12-5) Quantitative Differentiation Evidence: Direct Comparator Data for Informed Procurement


Tyrosinase Inhibition Potency of p-Decylaminophenol Versus Kojic Acid in Mushroom Tyrosinase Assay

p-Decylaminophenol (compound 3) demonstrated greater tyrosinase inhibition than kojic acid, a well-known potent tyrosinase inhibitor, in a mushroom tyrosinase assay [1]. The inhibitory effect was shown to be non-competitive for both tyrosine and DOPA substrates [1].

Tyrosinase inhibition
Head-to-head
Greater inhibition than kojic acid (non-competitive, mushroom tyrosinase)
Supports tyrosinase inhibitor screening studies
Exact IC50 values not reported; comparative potency based on assay response
Melanogenesis Tyrosinase Inhibition Cosmeceutical Development

Lipid Peroxidation Inhibition by p-Decylaminophenol Compared to p-Acylaminophenol Analogs

p-Decylaminophenol (6) and p-dodecylaminophenol (5) reduced lipid peroxidation in rat liver microsomes in a dose-dependent manner, whereas the corresponding p-acylaminophenols (3 and 4) were extremely weak inhibitors, with a potency difference of approximately 400- to 1300-fold [1].

Lipid peroxidation
Head-to-head
400–1300× more potent than p-acylaminophenols in rat liver microsomes
C-N linkage essential for lipid peroxidation inhibitory activity
Dose-dependent inhibition; p-acylaminophenols extremely weak
Antioxidant Activity Lipid Peroxidation Oxidative Stress

Anticancer Cell Growth Inhibition: p-Decylaminophenol Versus p-Dodecylaminophenol and p-Acylaminophenols

In human leukemia cell lines HL60 and HL60R, p-decylaminophenol (6) inhibited cell growth in a dose-dependent manner with potency ranking: p-dodecylaminophenol (5) > p-decylaminophenol (6) > p-acylaminophenols (3 and 4) [1]. Additionally, apoptosis induction in HL60 cells followed a chain length-dependent pattern (1 > 2), with p-decylaminophenol (2) showing measurable apoptotic activity [2].

Cell growth inhibition (HL60)
Reported
Rank order: C12 > C10 > p-acylaminophenols (inactive)
Leukemia cell-model endpoint context
Chain-length-dependent potency; apoptosis induction also reported
Anticancer Activity Leukemia Cell Lines Apoptosis Induction

Superoxide Scavenging Activity: p-Decylaminophenol Versus Shorter-Chain p-Alkylaminophenols

p-Decylaminophenol (6) exhibited superoxide scavenging activity, with potency decreasing as alkyl chain length increased (p-methylaminophenol (8) > p-octylaminophenol (7) > p-decylaminophenol (6) > p-dodecylaminophenol (5)) [1]. p-Acylaminophenols (3 and 4) showed no detectable superoxide scavenging activity [1].

Superoxide scavenging
Reported
Rank order: C1 > C8 > C10 > C12; p-acylaminophenols inactive
Moderate scavenger; chain-length inversely affects activity
p-Acylaminophenols showed no detectable scavenging
Superoxide Scavenging Free Radical Antioxidant Mechanism

Physicochemical Differentiation: p-Decylaminophenol (C10) Versus p-Dodecylaminophenol (C12)

p-Decylaminophenol (C10) exhibits a lower melting point (44–60 °C) and lower molecular weight (249.39 g/mol) compared to p-dodecylaminophenol (C12, melting point 131 °C, MW 277.44 g/mol) . Both compounds are soluble in DMSO, but the lower melting point of p-decylaminophenol may indicate reduced crystallinity and potentially altered dissolution kinetics .

Physicochemical differentiation
Data to verify
mp 44–60 °C; MW 249.39 g/mol vs C12 mp 131 °C; MW 277.44 g/mol
May indicate reduced crystallinity vs C12
Limited experimental data; predicted values used
Physicochemical Properties Formulation Solubility

p-Decylaminophenol (CAS 23227-12-5): Evidence-Based Research and Industrial Application Scenarios


Tyrosinase Inhibitor Development for Cosmeceutical and Dermatological Research

p-Decylaminophenol's demonstrated superiority over kojic acid in mushroom tyrosinase inhibition assays [1] positions it as a compelling alternative for cosmeceutical and dermatological research aimed at developing melanogenesis inhibitors with potentially improved safety profiles.

Anticancer Mechanism Studies Requiring Chain-Length-Dependent Activity Profiling

The established rank-order potency in leukemia cell lines (p-dodecylaminophenol > p-decylaminophenol > p-acylaminophenols) [1] and chain-length-dependent apoptosis induction [2] make p-decylaminophenol a critical comparator in structure-activity relationship (SAR) studies of p-alkylaminophenol anticancer agents.

Antioxidant Research Distinguishing Between Superoxide Scavenging and Lipid Peroxidation Inhibition

p-Decylaminophenol's differential activity profile—moderate superoxide scavenging coupled with potent lipid peroxidation inhibition [1]—enables precise investigation of antioxidant mechanisms, particularly in models where lipid peroxidation is a primary pathological driver.

Application
Selection Property
Validation Focus
Tyrosinase inhibitor screening studies
Tyrosinase inhibition activity profile
Mushroom tyrosinase assay context
Leukemia cell-line SAR studies
Chain-length-dependent antiproliferative profile
Cell growth inhibition endpoint review
Antioxidant mechanism differentiation
Superoxide vs lipid peroxidation selectivity
Lipid peroxidation inhibition in microsomal model

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
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